Pinostrobin-Chalkon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pinostrobin chalcone is a naturally occurring flavonoid compound found in various plants, including the leaves and twigs of Lindera umbellata . It is part of the chalcone family, which are precursors to flavonoids and isoflavonoids . Chalcones are characterized by their yellow or orange color, which originates from their molecular structure consisting of two aromatic rings connected by a three-carbon chain, a conjugated carbonyl group, and a double bond . Pinostrobin chalcone exhibits a wide range of biological activities, making it a compound of interest in various scientific fields.

Wissenschaftliche Forschungsanwendungen

It exhibits antioxidant, anticancer, antimicrobial, antiviral, antitubercular, antiplasmodial, antileishmanial, immunosuppressive, and anti-inflammatory activities . These properties make it a promising candidate for drug discovery and development. Additionally, pinostrobin chalcone has been investigated for its antibacterial activity against clinical bacteria, making it a potential candidate for developing new antibacterial agents .

Wirkmechanismus

Target of Action

Pinostrobin chalcone, a chalcone analog isolated from the leguminous plant, Mucuna pruriens, exhibits anticancer activity against MDA-MB-231 and HT-29 colon cancer cell lines . It also targets pre-adipocytes, inhibiting their differentiation into mature adipocytes .

Mode of Action

Pinostrobin chalcone interacts with its targets by hindering their differentiation into mature adipocytes. This is evidenced by reduced cellular lipid droplets when pre-adipocytes from both mouse (3T3-L1) and human (PCS-210-010) are cultured with pinostrobin chalcone at non-toxic concentrations (5−20 µM) for 48 h .

Biochemical Pathways

Pinostrobin chalcone affects the lipid metabolism pathway. It reduces the levels of lipid metabolism-mediating proteins, namely C/EBPα, PPARγ, and SREBP-1c, as well as cellular triglyceride content in 3T3-L1 cells . Additionally, pinostrobin chalcone modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) .

Pharmacokinetics

Chalcones, the family to which pinostrobin chalcone belongs, are known to be important intermediates of the flavonoid biosynthetic pathway . More research is needed to understand the ADME properties of pinostrobin chalcone and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of pinostrobin chalcone’s action include a significant decrease in the differentiation of pre-adipocytes into mature adipocytes, evidenced by reduced cellular lipid droplets . It also reduces the levels of lipid metabolism-mediating proteins and cellular triglyceride content .

Action Environment

It is known that chalcones are secondary metabolites ubiquitous in edible and medicinal plants, and they are bioprecursors of plant flavonoids The environment in which these plants grow could potentially influence the action, efficacy, and stability of pinostrobin chalcone

Biochemische Analyse

Biochemical Properties

Pinostrobin chalcone plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to interact with lipid metabolism-mediating proteins such as C/EBPα, PPARγ, and SREBP-1c, leading to reduced cellular lipid droplets . Additionally, pinostrobin chalcone exhibits cytotoxic effects against cancer cell lines, including MDA-MB-231 and HT-29 colon cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and cancer cell proliferation.

Cellular Effects

Pinostrobin chalcone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, it inhibits differentiation by reducing the levels of lipid metabolism-mediating proteins and cellular triglyceride content . Furthermore, pinostrobin chalcone has been shown to induce apoptosis in acute leukemia cells by regulating miR-181b-5p and activating ATM, a p53 activator involved in DNA damage-induced apoptosis . These effects demonstrate the compound’s ability to modulate cell function and promote cell death in cancer cells.

Molecular Mechanism

At the molecular level, pinostrobin chalcone exerts its effects through various mechanisms. It inhibits adipogenesis by downregulating the expression of C/EBPα, PPARγ, and SREBP-1c . In cancer cells, pinostrobin chalcone induces apoptosis via both intrinsic and extrinsic pathways, involving the activation of caspases and the regulation of miR-181b-5p . These molecular interactions underscore the compound’s potential as a therapeutic agent in metabolic and cancer-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pinostrobin chalcone have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that pinostrobin chalcone maintains its cytotoxic activity against cancer cells over extended periods

Dosage Effects in Animal Models

The effects of pinostrobin chalcone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

Pinostrobin chalcone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and adipogenesis. It inhibits the activity of lipid metabolism-mediating proteins, leading to reduced lipid accumulation in adipocytes . Additionally, pinostrobin chalcone’s interactions with enzymes involved in apoptosis highlight its role in modulating metabolic flux and promoting cell death in cancer cells .

Transport and Distribution

Within cells and tissues, pinostrobin chalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Pinostrobin chalcone exhibits distinct subcellular localization patterns, which influence its activity and function. It has been observed in the cytoplasm, nucleus, and plastids of various cell types . These localization patterns suggest that pinostrobin chalcone may exert its effects through multiple cellular pathways, depending on its subcellular distribution.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pinostrobin chalcone can be synthesized through various chemical reactions. One method involves the reaction of flavanone pinostrobin with dibromoalkanes in acetone in the presence of potassium carbonate, followed by treatment with sodium azide to form azides. These azides can then undergo a Cu-catalyzed 1,3-dipolar cycloaddition reaction to form coumarin-chalcone hybrids . Another method involves the prenylation of pinostrobin using prenyl bromide and potassium carbonate, followed by purification using radial chromatography with a mix of solvents .

Industrial Production Methods: Industrial production methods for pinostrobin chalcone are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pinostrobin-Chalkon durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zum Beispiel ist die oben erwähnte Prenylierungsreaktion eine Art Substitutionsreaktion .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Dibromoalkane, Natriumazid, Prenylbromid und Kaliumcarbonat . Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Aceton und Diethylether, und die Reaktionen werden oft unter Rückfluss oder bei Raumtemperatur durchgeführt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Azide, Cumarin-Chalkon-Hybride und prenylierte Chalkone .

Wissenschaftliche Forschungsanwendungen

Es zeigt antioxidative, Antikrebs-, antimikrobielle, antivirale, antituberkulöse, antiplasmodiale, antileishmaniale, immunsuppressive und entzündungshemmende Aktivitäten . Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Medikamentenforschung und -entwicklung. Zusätzlich wurde this compound auf seine antibakterielle Aktivität gegen klinische Bakterien untersucht, was es zu einem möglichen Kandidaten für die Entwicklung neuer Antibiotika macht .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es wurde beispielsweise gezeigt, dass es die Adipozytendifferenzierung hemmt, indem es die Spiegel von Proteinen, die den Lipidstoffwechsel vermitteln, wie C/EBPα, PPARγ und SREBP-1c, reduziert . Dies deutet darauf hin, dass this compound seine Wirkungen durch die Modulation von Lipidstoffwechselwegen ausüben kann.

Vergleich Mit ähnlichen Verbindungen

Pinostrobin-Chalkon ist anderen Chalkonen wie Pinocembrin-Chalkon und Panduratin-Chalkon ähnlich Zum Beispiel wurde gezeigt, dass this compound eine signifikante antibakterielle Aktivität aufweist, die bei anderen Chalkonen möglicherweise nicht so ausgeprägt ist . Darüber hinaus unterscheidet es sich von anderen ähnlichen Verbindungen durch seine Fähigkeit, die Adipozytendifferenzierung zu hemmen .

Liste ähnlicher Verbindungen:- Pinocembrin-Chalkon

- Panduratin-Chalkon

- Pinostrobin

- Pinocembrin

- 5,6-Dehydrokawain

Biologische Aktivität

Pinostrobin chalcone, a naturally occurring compound derived from the fingerroot plant (Boesenbergia rotunda), has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of pinostrobin chalcone, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

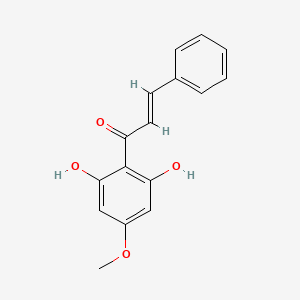

Chemical Structure and Properties

Pinostrobin chalcone is characterized by its chalcone structure, which consists of a central α,β-unsaturated carbonyl system flanked by two aromatic rings. The chemical formula for pinostrobin chalcone is C16H14O4 . This structure is pivotal for its biological activities, as it facilitates interactions with various biological targets.

Biological Activities

Research has demonstrated that pinostrobin chalcone exhibits a wide range of biological activities, including:

- Antioxidant Activity : Pinostrobin chalcone has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

- Anticancer Effects : Studies indicate that pinostrobin chalcone can inhibit the proliferation of cancer cells, particularly breast cancer cells (MCF-7) by inducing apoptosis through modulation of apoptotic pathways . It has been found to interact with key proteins involved in cancer progression, such as Bcl-2 and caspases .

- Antimicrobial Properties : The compound exhibits activity against various pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Pinostrobin chalcone has been reported to reduce inflammation markers, suggesting its utility in treating inflammatory diseases .

The biological activities of pinostrobin chalcone are mediated through several mechanisms:

- Apoptosis Induction : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

- Inhibition of Cell Proliferation : The compound affects cell cycle regulation and can halt the progression of cancer cells through various checkpoints .

- Modulation of Signaling Pathways : Pinostrobin chalcone interacts with multiple signaling pathways, including PI3K/Akt and JAK/STAT pathways, which are crucial for cell survival and proliferation .

In Silico Studies

Recent in silico studies have explored the binding affinities of pinostrobin chalcone derivatives to estrogen receptors (ER), revealing promising candidates for breast cancer treatment. For instance, derivatives like Bis-4-bromobenzyloxychalcone showed significant binding energy values indicative of strong interactions with ERs .

In Vitro Studies

In vitro experiments demonstrated that pinostrobin chalcone effectively inhibited adipogenic differentiation in mesenchymal stem cells (C3H10T1/2), suggesting its potential role in metabolic regulation .

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

18956-15-5 |

|---|---|

Molekularformel |

C16H14O4 |

Molekulargewicht |

270.28 g/mol |

IUPAC-Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |

InChI-Schlüssel |

CUGDOWNTXKLQMD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

Isomerische SMILES |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |

Kanonische SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

melting_point |

163.5 - 164.5 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

90% |

Synonyme |

2',6'-Dihydroxy-4'-methoxychalcone |

Herkunft des Produkts |

United States |

Q1: What are the primary biological activities reported for Pinostrobin chalcone?

A1: Pinostrobin chalcone exhibits potent antioxidant [, , , ] and cytotoxic activities [, , ]. It effectively scavenges DPPH free radicals [, ], inhibits lipid peroxidation [], and protects against protein carbonylation []. Additionally, it demonstrates cytotoxic effects against various cancer cell lines, including KB, MCF7, Caski [], MDA-MB-231 (breast cancer) [], and HT-29 (colon cancer) [].

Q2: How does Pinostrobin chalcone exert its antioxidant effects?

A2: While the precise mechanism is not fully elucidated in the provided research, Pinostrobin chalcone's antioxidant activity is attributed to its ability to scavenge free radicals [, ] and inhibit oxidative processes like lipid peroxidation [] and protein carbonylation []. These actions protect cells from oxidative damage caused by reactive oxygen species (ROS) [].

Q3: Does Pinostrobin chalcone exhibit selective cytotoxicity towards cancer cells?

A3: Research suggests some selectivity. Pinostrobin chalcone shows notable cytotoxicity against several human carcinoma cell lines (KB, MCF7, A549, Caski, HCT116, HT29) while displaying lower toxicity towards the non-human fibroblast cell line (MRC 5) [].

Q4: What is the molecular formula and weight of Pinostrobin chalcone?

A4: Pinostrobin chalcone has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.

Q5: What spectroscopic techniques are used to identify and characterize Pinostrobin chalcone?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], Mass Spectrometry (MS) [, , , , ], UV-Vis spectrophotometry [, ], and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly employed for its identification and characterization.

Q6: What are the natural sources of Pinostrobin chalcone?

A7: Pinostrobin chalcone is found in various plant species, including Carya cathayensis [, , , , ], Boesenbergia rotunda [, , , ], Alpinia mutica [], Lindera sericea [], Persicaria lapathifolia [], Myrtus communis [], Cajanus cajan (pigeon pea) [, ], Renealmia alpinia [], Globba candida [], and Polygonum persicaria []. It is often isolated from their leaves, rhizomes, or seeds.

Q7: Are there Structure-Activity Relationship (SAR) studies available for Pinostrobin chalcone?

A9: While the provided research doesn't delve deeply into specific SAR studies for Pinostrobin chalcone, some observations can be made. For instance, the presence of the chalcone structure appears crucial for its cytotoxic activity against cancer cell lines [, ]. Additionally, the type and position of substituents on the aromatic rings might influence its potency and selectivity []. Further research focusing on SAR would be beneficial to understand the structural features contributing to its various biological activities.

Q8: Is there any information available regarding the pharmacokinetic properties of Pinostrobin chalcone?

A8: The provided research doesn't offer detailed insights into the pharmacokinetics (PK) of Pinostrobin chalcone. Further investigation is needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: What are the challenges associated with the formulation of Pinostrobin chalcone?

A9: While not explicitly discussed in the provided research, flavonoids like Pinostrobin chalcone are often associated with challenges regarding solubility and bioavailability. These factors can impact their formulation into suitable dosage forms for in vivo studies and potential therapeutic applications.

Q10: What is known about the toxicity and safety profile of Pinostrobin chalcone?

A12: Toxicity data on Pinostrobin chalcone is limited in the provided research. While some studies suggest it might be relatively safe at lower concentrations [], further toxicological studies are crucial to determine its safety profile, potential adverse effects, and safe dosage ranges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.